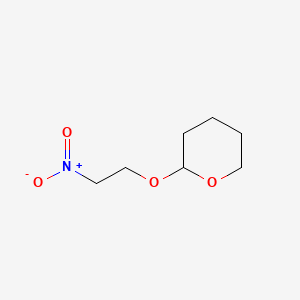
2-(2-Nitroethoxy)tetrahydropyran
Übersicht
Beschreibung
2-(2-Nitroethoxy)tetrahydropyran (2-NET) is a heterocyclic compound that has been studied for its potential to be used in synthetic organic chemistry for a variety of applications. 2-NET is a four-membered ring containing one nitrogen atom and one oxygen atom in its structure. It is an important intermediate in the synthesis of numerous compounds, including drugs, polymers, and other materials. In addition, 2-NET has also been studied for its potential medicinal applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Stereoselective Synthesis : The compound has been used in the highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans, which involves a one-pot sequential catalysis integrating Henry and oxa-Michael reactions. This method achieves excellent yields, diastereoselectivities, and enantioselectivities (Dai, Rana, & Zhao, 2013).
Formation of Piperidines and Tetrahydropyrans : It has been employed in a catalytic process to form polysubstituted piperidines and tetrahydropyrans from aldehydes and trisubstituted nitroolefins. This process facilitates the formation of multiple stereocenters with excellent enantioselectivity (Wang, Zhu, & Ma, 2011).
Applications in Natural Product Synthesis
Synthesis of Biologically Active Compounds : The compound has been integral in synthesizing tetrahydropyrans, a core unit in many biologically active natural products. This includes methods for Prins cyclization, which is crucial in creating compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).
Construction of Multisubstituted Tetrahydropyrans : The compound is used in the construction of multisubstituted tetrahydropyrans via a domino oxa-Michael/Tsuji-Trost reaction, which is significant for synthesizing biologically relevant tetrahydropyrans (Wang & Menche, 2012).
Catalytic and Chemical Reactions
Catalysis in Hydrolysis : The compound has been observed to undergo accelerated hydrolysis in the presence of α-cyclodextrin, demonstrating its potential in catalytic processes (Chou, Zhu, Huang, & Bennet, 2001).
Facile Preparation in Synthesis : It has been used in the facile preparation of highly functionalized tetrahydropyrans, which are versatile units in numerous natural products (Hesek, Lee, Yamaguchi, Noll, & Mobashery, 2008).
Oxidative C-H Bond Activation : It has also played a role in the synthesis of tetrahydropyrans through oxidative C-H bond activation. This approach is valuable for its step and atom economy, offering an efficient route to these structures (Liu & Floreancig, 2010).
Production of 1,6-Hexanediol : Furthermore, 2-(2-Nitroethoxy)tetrahydropyran has been involved in the production of 1,6-hexanediol, a valuable chemical, through a method combining dehydration–hydration and hydrogenation (Burt et al., 2017).
Negative Differential Resistance in Molecular Devices : Interestingly, a molecule containing a nitroamine redox center related to this compound has been used in molecular electronic devices, showing negative differential resistance and high on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).
Eigenschaften
IUPAC Name |
2-(2-nitroethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-8(10)4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDXRRAVDLIMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395886 | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethoxy)tetrahydropyran | |
CAS RN |
75233-61-3 | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Nitroethoxy)tetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)


![2-fluoro-N-[(4-propylcyclohexylidene)amino]benzamide](/img/structure/B1587956.png)








